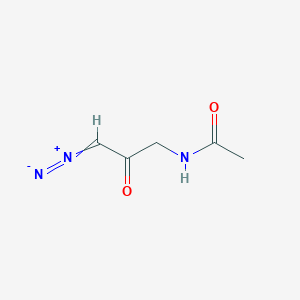

Acetamide, N-(3-diazo-2-oxopropyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88313-64-8 |

|---|---|

Molecular Formula |

C5H7N3O2 |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

N-(3-diazo-2-oxopropyl)acetamide |

InChI |

InChI=1S/C5H7N3O2/c1-4(9)7-2-5(10)3-8-6/h3H,2H2,1H3,(H,7,9) |

InChI Key |

AWQOQGIWENXZKW-UHFFFAOYSA-N |

SMILES |

CC(=O)NCC(=O)C=[N+]=[N-] |

Canonical SMILES |

CC(=O)NCC(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of N 3 Diazo 2 Oxopropyl Acetamide

Metal-Catalyzed Carbenoid Chemistry of Diazo Amides

The decomposition of diazo compounds, including α-diazo amides like N-(3-diazo-2-oxopropyl)acetamide, is often catalyzed by transition metals to form metal-stabilized carbenoids. u-tokyo.ac.jpnih.gov These intermediates are electrophilic and can participate in a wide range of reactions, including insertions, cyclopropanations, and ylide formations. u-tokyo.ac.jpresearchgate.net The reactivity and selectivity of these carbenoids are influenced by the metal catalyst, its ligands, and the substituents on the diazo compound itself. u-tokyo.ac.jpst-andrews.ac.uk

Commonly used metal catalysts include complexes of rhodium, copper, and ruthenium. u-tokyo.ac.jpresearchgate.net Rhodium(II) carboxylates, in particular, are highly effective for the decomposition of diazo compounds and subsequent carbene transfer reactions. researchgate.netrsc.org The choice of metal and ligands can significantly impact the chemoselectivity of the reaction, directing the carbenoid towards a specific reaction pathway. st-andrews.ac.uk

The general mechanism involves the coordination of the diazo compound to the metal center, followed by the extrusion of dinitrogen gas to generate the metal-carbenoid species. u-tokyo.ac.jpnih.gov This intermediate can then react with a variety of substrates. The electrophilicity of the carbenoid carbon is a key factor in its reactivity, and this can be tuned by the electronic properties of the substituents on the diazo compound. u-tokyo.ac.jp

Interactive Table: Common Metal Catalysts in Diazo Chemistry

| Catalyst Family | Common Examples | Typical Applications |

|---|---|---|

| Rhodium(II) carboxylates | Rh₂(OAc)₄, Rh₂(esp)₂ | C-H insertion, O-H insertion, N-H insertion, cyclopropanation |

| Copper complexes | Cu(acac)₂, Cu(OTf)₂ | Cyclopropanation, X-H insertion |

| Ruthenium complexes | [CpRu(CH₃CN)₃][PF₆] | Cyclopropanation, C-H insertion, O-H insertion |

Rhodium(II) carboxylates are particularly effective catalysts for the reactions of α-diazo amides. researchgate.netrsc.org These catalysts readily decompose the diazo compound to form a rhodium-carbenoid intermediate, which is a key reactive species in a variety of synthetic transformations. nih.govnih.gov The nature of the ligands on the rhodium(II) center can influence the selectivity of these reactions. st-andrews.ac.uk

Intramolecular reactions of rhodium carbenoids derived from α-diazo amides can lead to the formation of various cyclic structures. A prominent example is the formation of β-lactams through intramolecular C-H insertion. researchgate.net The regioselectivity of these cyclization reactions is often governed by conformational preferences and the electronic nature of the substituents. researchgate.net For instance, the rhodium(II)-catalyzed decomposition of certain diazoacetoacetamides can selectively form β-lactams. researchgate.net

Rhodium(II)-catalyzed C-H insertion is a powerful method for the formation of carbon-carbon bonds. researchgate.net The rhodium carbenoid intermediate can insert into both activated and unactivated C-H bonds. researchgate.net In the context of α-diazo amides, intramolecular C-H insertion is a common pathway, leading to the formation of five-membered rings and other cyclic structures. nih.govst-andrews.ac.uk The chemoselectivity of these insertions can be influenced by the substituents on both the amide and the diazo-bearing carbon. nih.govresearchgate.netnih.govmdpi.com For example, in systems with multiple potential C-H insertion sites, the electronic effects of the substituents can direct the insertion to a specific position. nih.govresearchgate.netmdpi.com Studies on related 2-diazo-2-sulfamoylacetamides have shown that the N-aryl substituents on the acetamide (B32628) are more reactive towards intramolecular C-H insertion than those on the sulfonamide. nih.govresearchgate.netmdpi.com

Interactive Table: Factors Influencing C-H Insertion

| Factor | Influence on Reactivity and Selectivity |

|---|---|

| Catalyst | The choice of rhodium(II) catalyst and its ligands can affect the efficiency and stereoselectivity of the insertion. st-andrews.ac.ukresearchgate.net |

| Substituents | Electronic effects of substituents on the diazo amide can control the chemoselectivity of the insertion. nih.govresearchgate.netmdpi.com |

| Conformation | The conformational preferences of the substrate can dictate the regioselectivity of intramolecular C-H insertion. researchgate.net |

Rhodium(II)-catalyzed carbenoids readily undergo insertion into the O-H bonds of alcohols and water. st-andrews.ac.uknih.govbohrium.com This reaction provides a direct method for the formation of α-alkoxy and α-hydroxy amides. The reaction is generally efficient and occurs under mild conditions. nih.gov While intermolecular O-H insertion is common, intramolecular versions can also occur if a hydroxyl group is present in the diazo amide substrate. The development of catalytic enantioselective O-H insertion reactions has been a significant area of research, allowing for the synthesis of chiral α-hydroxy esters and amides. bohrium.comresearchgate.net In some cases, the presence of a free phenol (B47542) can lead to competing O-H insertion and C-H functionalization, with the outcome being influenced by the catalyst system. nih.gov

The insertion of rhodium carbenoids into N-H bonds of amines and other nitrogen-containing compounds is a valuable method for the formation of new carbon-nitrogen bonds. nih.govresearchgate.net This reaction is generally efficient and can be applied to a variety of amines. nih.gov The reaction of a rhodium carbenoid with ammonia (B1221849) or its aqueous solution can provide a direct route to primary amines. nih.gov Rhodium(II) catalysts, such as Rh₂(esp)₂, have been shown to be effective in promoting the N-H insertion of diazocarbonyl compounds into NH-tetrazoles. researchgate.net

Rhodium(II)-catalyzed cyclopropanation of alkenes with diazo compounds is a well-established and powerful method for the synthesis of cyclopropane (B1198618) rings. researchgate.netwikipedia.org The reaction involves the transfer of the carbene fragment from the rhodium-carbenoid intermediate to the double bond of an alkene. wikipedia.org This process is often stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product. wikipedia.org While rhodium catalysts are widely used, other metals like copper and ruthenium have also been employed for cyclopropanation reactions. researchgate.netresearchgate.net The development of asymmetric cyclopropanation reactions using chiral catalysts has enabled the synthesis of enantioenriched cyclopropanes. organic-chemistry.org

Rhodium(II)-Catalyzed Transformations of Alpha-Diazo Amides

Ylide Formation and Subsequent Rearrangements

Diazo compounds, in the presence of certain catalysts or reagents, can form ylides. For diazo amides like N-(3-diazo-2-oxopropyl)acetamide, this typically involves the reaction with a heteroatom-containing compound. The resulting ylide is a reactive intermediate that can undergo subsequent rearrangements. While specific examples for N-(3-diazo-2-oxopropyl)acetamide are not extensively documented, the general mechanism involves the formation of an ylide which can then participate in reactions such as the Stevens or Sommelet-Hauser rearrangements, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Copper(I)-Catalyzed Reactions of Diazo Amides

Copper(I) salts are widely used catalysts for the decomposition of diazo compounds, leading to the formation of copper carbene intermediates. These carbenes are highly reactive and can participate in a range of transformations. For diazo amides, copper(I) catalysis can facilitate cyclopropanation of olefins, X-H (where X is C, N, O, S) insertion reactions, and annulation reactions. The reaction proceeds via the in-situ generation of a copper(I) carbene, which then reacts with a suitable substrate. The efficiency and outcome of these reactions are often influenced by the nature of the substituents on the diazo amide and the reaction conditions.

A concise synthetic route to spiroindoline-fused S-heterocycles has been developed through a copper-catalyzed [4 + 1] annulation using enaminothiones as donor-acceptor synthons. In this process, 3-diazooxindoles, which are structurally related to diazo amides, serve as effective C1 building blocks. The reaction is proposed to proceed through a cascade process involving the generation of a copper(I) carbene, followed by C-S and C-C bond formation.

Palladium-Catalyzed Transformations of Diazo Amides

Palladium complexes are also effective catalysts for a variety of transformations involving diazo compounds. These reactions often proceed through the formation of a palladium carbene intermediate, which can then undergo further reactions.

C-H Arylation and Aminolysis Pathways

Palladium catalysts can mediate the arylation of C-H bonds using diazo amides as a coupling partner. While specific examples with N-(3-diazo-2-oxopropyl)acetamide are scarce, related palladium-catalyzed C-H activation and functionalization reactions are well-established. Aminolysis, the reaction with an amine, can also be facilitated by palladium catalysis, leading to the formation of new C-N bonds. These reactions provide a direct method for the introduction of aryl or amino groups.

Annulation Reactions with Diazo Compounds

Palladium catalysts can promote annulation reactions with diazo compounds to construct various cyclic structures. These reactions often involve the formation of a metal carbene followed by an intramolecular or intermolecular cyclization event. The specific outcome of the reaction depends on the substrate and the reaction conditions.

Iron-Catalyzed Processes Involving Diazo Amides

Iron, being an abundant and environmentally benign metal, has emerged as a valuable catalyst for transformations of diazo compounds. Iron catalysts can activate diazo compounds to form iron carbene or carbenoid species. These intermediates can then undergo a variety of carbene transfer reactions, including cyclopropanation and C-H insertion. Iron porphyrin complexes have been shown to be particularly effective in catalyzing these transformations.

The proposed mechanism for iron-catalyzed reactions of diazo compounds involves either the formation of an iron carbene intermediate or the activation of an electrophile by the iron catalyst, which then reacts with the diazo compound.

1,3-Dipolar Cycloaddition Reactions of Diazo Amides

The diazo group in N-(3-diazo-2-oxopropyl)acetamide can act as a 1,3-dipole and participate in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for the synthesis of five-membered heterocyclic rings like pyrazolines and pyrazoles.

The reactivity of diazo amides in these cycloadditions can be influenced by the electronic nature of both the diazo compound and the dipolarophile. Stabilized diazo groups, such as those in diazo amides, are generally less reactive than unstabilized diazoalkanes but can still undergo cycloadditions, sometimes requiring thermal or catalytic activation. Competition experiments have shown that the selectivity of cycloaddition can be tuned by the choice of the dipolarophile. For instance, diazoacetamides have been shown to react selectively with electron-deficient alkenes in the presence of azides.

| Reaction Type | Catalyst/Reagent | Key Intermediate | Products |

| Ylide Formation | Heteroatom-containing compounds | Ylide | Rearranged products |

| Copper(I)-Catalyzed Reactions | Copper(I) salts | Copper carbene | Cyclopropanes, X-H insertion products, Annulation products |

| Palladium-Catalyzed Transformations | Palladium complexes | Palladium carbene | Arylated products, Aminolysis products, Annulation products |

| Iron-Catalyzed Processes | Iron catalysts (e.g., Iron porphyrins) | Iron carbene/carbenoid | Cyclopropanes, C-H insertion products |

| 1,3-Dipolar Cycloaddition | Alkenes, Alkynes | 1,3-dipole | Pyrazolines, Pyrazoles |

Reactivity with Alkenes and Alkynes as Dipolarophiles

The diazo group is a classic 1,3-dipole, making diazo compounds valuable partners in [3+2] cycloaddition reactions with various dipolarophiles, including alkenes and alkynes. constructor.university This reactivity provides a direct route to the synthesis of five-membered heterocyclic rings. orgsyn.orgsigmaaldrich.com While research directly citing Acetamide, N-(3-diazo-2-oxopropyl)- in this context is specific, its reactivity can be inferred from structurally similar α-diazo carbonyl compounds.

These diazo compounds are known to engage in dipolar cycloaddition pathways to create a variety of nitrogen-containing heterocycles. orgsyn.orgresearchgate.net For instance, reactions with alkynes typically yield pyrazoles, while reactions with alkenes produce pyrazolines. These transformations can often be performed without the need for a catalyst or solvent. constructor.university The general scheme for such cycloadditions is a concerted process where the 1,3-dipole of the diazo compound adds across the π-system of the alkene or alkyne. In some cases, catalysis, for example with copper(II) or palladium, can be employed to facilitate these cycloadditions or related transformations. researchgate.netrsc.org Furthermore, photochemical methods can also be used to induce cycloaddition, often proceeding through the formation of cyclopropene (B1174273) intermediates from the vinyldiazo precursors. nih.gov

Table 1: Expected Cycloaddition Products

| Dipolarophile | Product Class |

|---|---|

| Alkyne | Pyrazole |

| Alkene | Pyrazoline |

Regioselectivity and Stereochemical Outcomes in Cycloadditions

The regioselectivity of [3+2] cycloaddition reactions involving diazo compounds is a critical aspect, determining the final structure of the heterocyclic product. indexcopernicus.com In the reaction of an unsymmetrical dipolarophile with the diazoamide, two different regioisomers can potentially be formed. The outcome is governed by the electronic and steric properties of both the diazo compound and the dipolarophile.

Generally, in 1,3-dipolar cycloadditions, the regiochemistry is controlled by the frontier molecular orbitals (FMO) of the reactants. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (and vice-versa) determines the orientation of the addition. For α-diazo carbonyl compounds, the electron-withdrawing nature of the carbonyl and amide groups influences the orbital energies and coefficients, thereby directing the regiochemical outcome.

Stereochemistry is also a key consideration, particularly in reactions with substituted alkenes. The concerted nature of the [3+2] cycloaddition mechanism often results in a stereospecific reaction, where the stereochemistry of the starting alkene is retained in the pyrazoline product. Asymmetric catalysis can be employed to achieve high enantioselectivity in related reactions, such as the homologation of ketones, indicating that stereocontrol is feasible in reactions involving diazo compounds. acs.org Photochemical cycloadditions of related vinyldiazo systems have also been reported to proceed with good stereoselectivity. nih.gov

Base-Mediated Reactions Involving Diazo Amides

Diazo amides exhibit distinct reactivity in base-mediated reactions compared to their diazo ester and ketone counterparts. nih.govnih.gov While all can form vinyl cation intermediates, the subsequent reaction pathways diverge. Computational studies indicate that in diazo amides, a strong electrostatic interaction between the amide carbonyl oxygen and the initially formed linear vinyl cation can slow down rearrangement processes that are facile for diazo ketones and esters. nih.gov This unique stability profile allows for competitive trapping of the cation intermediate by nucleophiles before other reactions, like C-H insertion, can occur. nih.gov

Homologation Reactions (e.g., Seyferth–Gilbert, Ohira-Bestmann)

Homologation reactions are processes that extend a carbon chain by one or more atoms. The Seyferth–Gilbert and Ohira-Bestmann reactions are cornerstone methods for the one-carbon homologation of aldehydes and ketones to alkynes. wikipedia.orgchemeurope.com These reactions traditionally use dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent) or dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent). synarchive.comorganic-chemistry.orgyoutube.com

The Ohira-Bestmann modification is particularly relevant as it involves an α-diazo-β-ketophosphonate which, under mild basic conditions (e.g., K₂CO₃ in methanol), undergoes cleavage of the acetyl group to generate the active diazomethylphosphonate anion in situ. wikipedia.orgorgsyn.org Acetamide, N-(3-diazo-2-oxopropyl)- is a structural analog of the Ohira-Bestmann reagent. It is anticipated to undergo a similar base-mediated fragmentation to generate a reactive diazo-amide species capable of participating in homologation reactions with carbonyl compounds to furnish alkynes. chemeurope.comsigmaaldrich.com This approach is often preferred for its use of milder bases, making it compatible with a wider array of functional groups, especially in base-sensitive substrates. wikipedia.orgorganic-chemistry.org

The mechanism of the Seyferth-Gilbert and Ohira-Bestmann homologations proceeds through several key reactive intermediates. wikipedia.org The reaction is initiated by the base-mediated deprotonation of the phosphonate (B1237965) reagent (or its in situ generated precursor) to form a phosphonate-stabilized carbanion. chemeurope.comyoutube.com

Nucleophilic Addition: This anion acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a tetracoordinate alkoxide intermediate. organic-chemistry.org

Cyclization: The alkoxide then undergoes an intramolecular cyclization, displacing the diazo group to form a four-membered oxaphosphetane ring. wikipedia.orgorganic-chemistry.org

Elimination: This oxaphosphetane intermediate is unstable and undergoes a retro-[2+2] cycloelimination, analogous to the final step of a Wittig reaction. This fragmentation releases a stable dimethyl phosphate (B84403) anion and generates a crucial vinyl diazo-intermediate . chemeurope.comorganic-chemistry.org

Carbene Formation: Upon gentle warming, the vinyl diazo-intermediate loses a molecule of dinitrogen (N₂), a thermodynamically favorable process, to yield a highly reactive vinyl carbene . wikipedia.orgchemeurope.com

The final step in the formation of the alkyne product is the rearrangement of the vinyl carbene. wikipedia.org This occurs via a 1,2-migration, where a substituent (typically a hydrogen or an alkyl/aryl group) from the adjacent carbon shifts to the carbene carbon. chemeurope.comorganic-chemistry.org This concerted rearrangement satisfies the valency of the carbene carbon and results in the formation of the stable carbon-carbon triple bond of the alkyne product. wikipedia.org The migratory aptitude of the substituents can influence the reaction's efficiency. This 1,2-shift is a common feature in carbene chemistry and is the key bond-forming event that completes the homologation sequence. acs.org

Nucleophilic Additions of Diazo Amides

A significant aspect of the reactivity of diazo amides is their propensity to undergo nucleophilic additions at their reactive intermediates. nih.govnih.gov When a diazo amide is treated with an acid or a Lewis acid, it can generate a vinyl cation. As noted previously, the stability of this cation, influenced by the amide group, is different from that of ketones or esters. nih.gov

This distinct stability allows the vinyl cation derived from a diazo amide to be intercepted by nucleophiles before it can rearrange and undergo other reactions like C-H insertion. nih.govnih.gov Therefore, in the presence of nucleophilic reagents such as alcohols, amines, or thiols, the carbene or cation intermediate generated from the diazo amide can be trapped. For instance, rhodium(II)-catalyzed reactions of related diazo phosphonates with alcohols or amines lead to X-H insertion products, effectively resulting in the formation of enol ethers or enamines. researchgate.net This pathway represents a valuable alternative to cycloaddition or rearrangement, enabling the synthesis of a different class of functionalized products from the same diazo amide precursor.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetamide, N-(3-diazo-2-oxopropyl)- |

| Alkenes |

| Alkynes |

| Amine |

| Dimethyl (1-diazo-2-oxopropyl)phosphonate |

| Dimethyl (diazomethyl)phosphonate |

| Dimethyl phosphate |

| Enamines |

| Enol ethers |

| Ketones |

| Methanol |

| Nitriles |

| Oxaphosphetane |

| Potassium carbonate |

| Pyrazoles |

| Pyrazolines |

| Thiols |

| 1,2,3-Triazole |

| Vinyl carbene |

| Vinyl diazo-intermediate |

Other Significant Reactive Pathways for N-(3-diazo-2-oxopropyl)acetamide

Beyond its more common reactions, N-(3-diazo-2-oxopropyl)acetamide can undergo other important transformations, including intramolecular rearrangements and processes that generate radical species. These pathways are sensitive to reaction conditions such as heat, light, and the presence of catalysts.

Rearrangement Reactions (e.g., Acyl Migration)

N-(3-diazo-2-oxopropyl)acetamide, as an α-diazocarbonyl compound, is a candidate for the Wolff rearrangement. This reaction typically involves the conversion of an α-diazocarbonyl compound into a ketene (B1206846) through the loss of dinitrogen (N₂) and a subsequent 1,2-rearrangement. wikipedia.org The Wolff rearrangement can be initiated by thermolysis, photolysis, or catalysis with transition metals like silver(I) oxide. wikipedia.org

The mechanism of the Wolff rearrangement is complex and can proceed through competing pathways, including a concerted mechanism and a stepwise route involving a carbene intermediate. organic-chemistry.org The specific pathway can be influenced by the solvent and the molecular structure of the diazo compound. organic-chemistry.org For instance, in the photolysis of some diazoketones, the migratory aptitude of different groups can vary, with hydrogen migration often favored. organic-chemistry.org

Once formed, the ketene intermediate is highly reactive and can be trapped by various nucleophiles. wikipedia.org For example, reaction with water, alcohols, or amines leads to the formation of carboxylic acid derivatives. wikipedia.org This particular application of the Wolff rearrangement is known as the Arndt-Eistert homologation, a method used to extend a carboxylic acid by one methylene (B1212753) unit. wikipedia.org

While direct studies on N-(3-diazo-2-oxopropyl)acetamide are not extensively detailed in the provided results, the general principles of the Wolff rearrangement for α-diazoketones provide a strong framework for predicting its behavior. The rearrangement of N-(3-diazo-2-oxopropyl)acetamide would be expected to yield a highly reactive ketene intermediate, which could then be used in subsequent synthetic steps.

A related but distinct process is N→N' acyl migration, which can occur in molecules containing multiple nitrogen atoms, such as ethylenediamine (B42938) derivatives. researchgate.net In these reactions, an acyl group transfers from one nitrogen atom to another, often through a cyclic intermediate. researchgate.net The reaction can be reversible and is typically influenced by pH, with acidic conditions sometimes favoring the reverse reaction. researchgate.net

Table 1: General Conditions and Outcomes of Wolff Rearrangement

| Initiation Method | Typical Conditions | Intermediate | Potential Final Products (with trapping agent) |

| Thermolysis | Room temperature to 750°C (gas phase) organic-chemistry.org | Ketene wikipedia.orgorganic-chemistry.org | Carboxylic Acid (with H₂O) wikipedia.org |

| Photolysis | UV light wikipedia.org | Ketene wikipedia.org | Ester (with alcohol) wikipedia.org |

| Metal Catalysis | Silver(I) oxide (Ag₂O), other Ag(I) salts wikipedia.org | Ketene wikipedia.org | Amide (with amine) wikipedia.org |

Radical Generation Processes

The generation of radical species from N-(3-diazo-2-oxopropyl)acetamide can be anticipated, particularly under photolytic conditions. The photolysis of α-diazo compounds is a known method for generating α-oxocarbenes. nih.gov These carbenes are highly reactive intermediates that exist in singlet and triplet spin states. nih.gov

The chemical behavior of the generated α-oxocarbene is dictated by its spin state. The singlet carbene can undergo rapid intramolecular reactions like the Wolff rearrangement. nih.gov However, if intersystem crossing to the triplet state occurs, the resulting triplet α-oxocarbene behaves as a diradical. nih.gov This triplet species is more likely to participate in intermolecular reactions, such as hydrogen abstraction from the solvent or other molecules present in the reaction mixture. nih.gov

For example, studies on related compounds like ethyl 2-diazo-4,4,4-trifluoroacetoacetate have shown that the triplet α-oxocarbene can abstract hydrogen atoms. nih.gov The competition between the intramolecular Wolff rearrangement (from the singlet state) and intermolecular radical-type reactions (from the triplet state) is influenced by factors like the singlet-triplet energy gap. A larger gap can favor the Wolff rearrangement by making the intersystem crossing less competitive. nih.gov Therefore, irradiating N-(3-diazo-2-oxopropyl)acetamide could lead to the formation of radical intermediates, depending on the specific conditions and the photophysical properties of the resulting carbene.

Table 2: Competing Pathways in the Photolysis of α-Diazo Ketones

| Intermediate Spin State | Dominant Reaction Pathway | Typical Product Type | Influencing Factors |

| Singlet α-oxocarbene | Wolff Rearrangement nih.gov | Ketene and its derivatives nih.gov | Larger singlet-triplet energy gap nih.gov |

| Triplet α-oxocarbene | Hydrogen Abstraction (Radical Process) nih.gov | Reduction products nih.gov | Efficient intersystem crossing nih.gov |

Synthetic Applications and Derivatization Strategies of N 3 Diazo 2 Oxopropyl Acetamide Derivatives

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The reactivity of N-(3-diazo-2-oxopropyl)acetamide derivatives has been extensively harnessed for the synthesis of various nitrogen-containing heterocyclic compounds. These derivatives act as key synthons, enabling the construction of diverse and complex molecular frameworks with potential applications in medicinal chemistry and materials science.

Synthesis of Phosphoryl-Substituted Pyrazoles, Triazolines, Oxazoles, and Thiazoles

N-(3-diazo-2-oxopropyl)acetamide derivatives, specifically diethyl and dimethyl (1-diazo-2-oxopropyl)phosphonate, are instrumental in the synthesis of a range of nitrogen-containing heterocycles. orgsyn.orgorgsyn.org These diazo compounds can undergo dipolar cycloaddition reactions and other pathways to afford phosphoryl-substituted pyrazoles, triazolines, oxazoles, and thiazoles. orgsyn.orgorgsyn.org

The synthesis of 3-carbonyl pyrazole-5-phosphonates, for instance, can be achieved through a 1,3-dipolar cycloaddition of dimethyl (1-diazo-2-oxopropyl)phosphonate with ynones. researchgate.net This reaction provides a convenient route to regioisomerically pure 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles in excellent yields. researchgate.net The reaction proceeds via a regiospecific 1,3-dipolar cycloaddition to form a 3H-pyrazole intermediate, which then undergoes a van Alphen-Hüttel rearrangement involving a 1,5-sigmatropic migration of the phosphoryl group to yield the stable pyrazole-1-phosphonate. researchgate.net In some cases, the alkyne generated from the reaction of the diazo compound can further react with the starting diazo compound to form pyrazoles. researchgate.net

Similarly, the synthesis of oxazoles can be accomplished through various methods. One approach involves the van Leusen oxazole (B20620) synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base. nih.gov This method allows for the preparation of 5-substituted oxazoles. nih.gov Another strategy involves the cyclization of N-acetyl-S-ethyl cysteine after esterification, using phosphorus oxychloride to form the oxazole ring. ekb.eg Furthermore, thiazole (B1198619) derivatives can be synthesized from N-acetyl-S-ethyl cysteine by converting it to an amide, followed by reaction with phosphorus pentasulfide and then α-chloroacetophenone. ekb.eg

The following table summarizes the synthesis of various heterocyclic compounds using derivatives of N-(3-diazo-2-oxopropyl)acetamide and related strategies.

| Heterocycle | Starting Materials | Reagents and Conditions | Key Features |

| Phosphoryl-substituted Pyrazoles | Dimethyl (1-diazo-2-oxopropyl)phosphonate, Ynones | 1,3-dipolar cycloaddition | Regioisomerically pure, excellent yields. researchgate.net |

| Oxazoles | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃), Methanol | van Leusen oxazole synthesis. nih.gov |

| Oxazoles | N-acetyl-S-ethyl cysteine | Esterification, Phosphorus oxychloride | Cyclization reaction. ekb.eg |

| Thiazoles | N-acetyl-S-ethyl cysteine | Thionyl chloride, Ammonia (B1221849), P₂S₅, α-chloroacetophenone | Multi-step synthesis. ekb.eg |

Formation of Dihydropyrazinones and Related Cyclic Amides

While specific examples detailing the direct use of N-(3-diazo-2-oxopropyl)acetamide for the synthesis of dihydropyrazinones were not found in the provided search results, the general reactivity of diazo compounds suggests potential pathways. The construction of such cyclic amides often involves the reaction of α-amino acids or their derivatives with α,β-unsaturated carbonyl compounds or related synthons. The diazo functionality in N-(3-diazo-2-oxopropyl)acetamide could potentially be transformed into a reactive intermediate capable of participating in cyclization reactions to form these heterocyclic structures.

Access to Isoquinoline (B145761) and Isoindole Derivatives

The synthesis of isoindolinone derivatives can be accomplished through a three-component reaction. For instance, 3-(2-oxopropyl)-2-arylisoindolinones can be synthesized from the reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. researchgate.net This reaction demonstrates good functional group compatibility and produces the desired isoindolinone derivatives in moderate to good yields. researchgate.net Although this specific example does not use N-(3-diazo-2-oxopropyl)acetamide, the reactive nature of the diazo group suggests its potential for generating intermediates that could be trapped in intramolecular cyclizations to form isoquinoline and isoindole frameworks.

Formation of Carbon-Carbon Bonds in Complex Molecules

Derivatives of N-(3-diazo-2-oxopropyl)acetamide are not only pivotal in heterocycle synthesis but also play a crucial role in the formation of carbon-carbon bonds, enabling the construction of complex acyclic molecules.

Homologation to Alkynes from Aldehydes and Ketones

A significant application of N-(3-diazo-2-oxopropyl)acetamide derivatives, particularly dimethyl (1-diazo-2-oxopropyl)phosphonate (known as the Ohira-Bestmann reagent), is the one-carbon homologation of aldehydes to terminal alkynes. orgsyn.orgnih.govnih.gov This reaction, often referred to as the Ohira-Bestmann reaction, involves the in-situ generation of dimethyl diazomethylphosphonate by the cleavage of the acetyl group under mild basic conditions. orgsyn.orgorgsyn.org The resulting diazomethylphosphonate then reacts with an aldehyde to furnish the corresponding alkyne. nih.govorganic-chemistry.org This method is convenient and can be carried out on a large scale under ambient conditions. nih.gov

The reaction is not limited to aldehydes; it can also be applied to ketones. organic-chemistry.org The base-promoted reaction of dimethyl (diazomethyl)phosphonate with aldehydes and aryl ketones at low temperatures yields alkynes in good yields. organic-chemistry.org The proposed mechanism involves the formation of an unstable diazoethene intermediate, which decomposes to an alkylidenecarbene that rearranges to the alkyne. organic-chemistry.org

Furthermore, phosphonate (B1237965) reagents have been developed for the two-carbon homologation of aldehydes and ketones to α,β-unsaturated aldehydes. doaj.orgresearchgate.net This process involves the condensation of a phosphonate reagent containing a protected aldehyde group with the starting aldehyde or ketone, followed by deprotection. doaj.org

The following table provides examples of aldehyde homologation using a derivative of N-(3-diazo-2-oxopropyl)acetamide. nih.gov

| Aldehyde | Product Alkyne | Yield (%) |

| Benzaldehyde | Phenylacetylene | 95 |

| 4-Methoxybenzaldehyde | 1-Ethynyl-4-methoxybenzene | 92 |

| 4-Nitrobenzaldehyde | 1-Ethynyl-4-nitrobenzene | 85 |

| Cinnamaldehyde | 1-Buten-3-yne | 78 |

This homologation strategy is highly valuable in organic synthesis, providing access to terminal alkynes which are important building blocks for various transformations, including "click chemistry". nih.gov The use of 13C-labeled Bestmann-Ohira reagent also allows for the straightforward synthesis of singly or multiply 13C-labeled alkynes, which are useful for mechanistic studies and as synthetic platforms for labeled products. nih.gov

Ring Expansion Reactions Initiated by Diazo Amides

The reactivity of diazo amides, including derivatives of N-(3-diazo-2-oxopropyl)acetamide, extends to synthetically valuable ring expansion reactions. These transformations typically proceed through the generation of a carbene intermediate, which can then engage in a variety of pericyclic and rearrangement processes to afford larger ring systems. A classic example of such a process is the Buchner ring expansion, which has been extensively studied for the conversion of aromatic systems into seven-membered rings. wikipedia.orgnih.gov

The mechanism of the Buchner reaction commences with the formation of a carbene from a diazo compound, often facilitated by thermal or photochemical methods, leading to the extrusion of dinitrogen. wikipedia.org This carbene then adds to a double bond of an aromatic ring, such as benzene, to form a cyclopropane-fused intermediate known as a norcaradiene. Subsequently, a thermally allowed, concerted 6-electron disrotatory electrocyclic opening of the norcaradiene ring occurs to yield the expanded cycloheptatriene (B165957) system. wikipedia.org The equilibrium between the norcaradiene and cycloheptatriene tautomers is influenced by steric and electronic factors of substituents on the ring. wikipedia.org

While direct examples involving N-(3-diazo-2-oxopropyl)acetamide are not extensively documented in readily available literature, the principles of the Buchner reaction and related ring expansions provide a framework for its potential applications. The presence of the acetamide (B32628) functionality could influence the reactivity and stability of the intermediate carbene and the subsequent rearrangement pathways.

Modern advancements in this field have introduced transition metal catalysts, such as those based on copper and rhodium, which can promote the cyclopropanation step with enhanced control over stereoselectivity. wikipedia.org Furthermore, Lewis acid-promoted ring expansions of cyclic ketones with diazo compounds offer another avenue for the synthesis of larger ring systems. For instance, the reaction of Cyrene, a biomass-derived ketone, with ethyl diazoacetate in the presence of a Lewis acid leads to a ring-expanded β-ketoester. researchgate.net This strategy highlights the potential for diazo amides to participate in similar transformations, expanding the synthetic utility of this class of compounds.

A summary of representative ring expansion reactions involving diazo compounds is presented below:

| Diazo Compound | Substrate | Catalyst/Conditions | Product Type | Reference |

| Ethyl diazoacetate | Benzene | Thermal/Photochemical | Cycloheptatriene derivative | wikipedia.org |

| Ethyl diazoacetate | Cyrene | Lewis Acid | Ring-expanded β-ketoester | researchgate.net |

| Diazocyclopropane | Levoglucosenone | Base (K2CO3) | Pyrazoline derivative | researchgate.net |

Functionalization through Catalytic Insertion Reactions

Catalytic insertion reactions of diazo compounds into C-H and X-H bonds (where X is a heteroatom) represent a powerful and atom-economical strategy for the formation of new chemical bonds. snnu.edu.cnnih.gov Derivatives of N-(3-diazo-2-oxopropyl)acetamide are poised to be excellent substrates for such transformations, enabling the direct functionalization of otherwise unactivated positions in a molecule. These reactions are typically catalyzed by transition metals, with rhodium and copper complexes being particularly effective. mdpi.comnih.gov

The general mechanism involves the formation of a metal-carbene intermediate from the diazo compound upon extrusion of dinitrogen. This highly reactive species can then undergo insertion into a C-H or X-H bond. snnu.edu.cn Intramolecular C-H insertion reactions of diazo amides are particularly valuable as they provide a direct route to various nitrogen-containing heterocyclic structures, such as β-lactams and γ-lactams. mdpi.com

Studies on related systems, such as 2-diazo-2-sulfamoylacetamides, have demonstrated the feasibility of intramolecular aromatic C-H insertion. nih.govmdpi.com For instance, the copper-catalyzed reaction of N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide leads to the formation of a 1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide derivative in high yield. mdpi.com This suggests that appropriately substituted derivatives of N-(3-diazo-2-oxopropyl)acetamide could undergo similar intramolecular cyclizations to form novel heterocyclic scaffolds.

Intermolecular C-H insertion reactions have also been developed, allowing for the functionalization of a wide range of substrates. For example, rhodium(III)-catalyzed ortho-alkenylation of N-phenoxyacetamides with diazoesters proceeds via a C-H activation and carbene migratory insertion pathway to afford ortho-alkenyl phenols with high regio- and stereoselectivity. nih.gov Heterogeneous iridium single-atom catalysts have also shown remarkable performance in carbene N-H bond insertion reactions with α-alkyl diazo esters and various amines. iphy.ac.cn

The table below summarizes key findings in catalytic insertion reactions of diazo compounds:

| Diazo Compound | Substrate | Catalyst | Product Type | Reference |

| 2-Diazo-2-sulfamoylacetamides | Intramolecular | Cu(acac)2 | Nitrogen-containing heterocycles | nih.govmdpi.com |

| Diazoesters | N-phenoxyacetamides | Rh(III) complex | ortho-Alkenyl phenols | nih.gov |

| Benzyl 2-diazobutanoate | Aniline | Heterogeneous Ir-SA | N-H insertion product | iphy.ac.cn |

| Diazoquinones | Allylboronates | Rh2(esp)2 | Allylphenols | rsc.org |

Multicomponent Reaction Paradigms for Diazo Amide Functionalization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.comnih.gov Diazo compounds, including derivatives of N-(3-diazo-2-oxopropyl)acetamide, are valuable partners in various MCRs, leading to the synthesis of a wide array of structurally diverse and often biologically relevant molecules.

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are prominent examples where diazo compounds can be indirectly or directly involved. The Ugi four-component reaction (U-4CR) typically combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govmdpi.com While not a direct component, the functional groups present in products derived from N-(3-diazo-2-oxopropyl)acetamide could potentially be incorporated into Ugi-type syntheses. For instance, the ketone functionality could serve as the carbonyl component. The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.org

More directly, diazo compounds can participate in MCRs through the in-situ generation of reactive intermediates. For example, rhodium-catalyzed reactions of diazo esters with imines and various nucleophiles (alcohols, amides, thiols) can lead to the formation of α,β-diamino acid derivatives and other complex structures through the generation and trapping of onium ylides. mdpi.com

Furthermore, diazo compounds are utilized in the synthesis of heterocyclic systems via multicomponent cycloaddition strategies. The in-situ generation of alkenes from aldehydes and active methylene (B1212753) compounds, followed by a [3+2] cycloaddition with a diazo compound, provides a pathway to highly substituted pyrazoles. mdpi.com The Groebke–Blackburn–Bienaymé (GBB-3CR) is another powerful isocyanide-based MCR for the synthesis of imidazo[1,2-a]pyridines, where the versatility of the components allows for the incorporation of various functional groups. mdpi.com

The following table highlights the diversity of multicomponent reactions involving diazo compounds:

| Reaction Type | Key Components | Product Class | Reference |

| Ugi Four-Component Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amides | nih.govmdpi.com |

| Passerini Three-Component Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amides | wikipedia.org |

| Rh-catalyzed MCR | Diazo ester, Imine, Nucleophile (e.g., Amide) | α,β-Diamino acid derivatives | mdpi.com |

| Knoevenagel/[3+2] Cycloaddition | Aldehyde, 1,3-Dicarbonyl, Diazo compound | Substituted pyrazoles | mdpi.com |

| Groebke–Blackburn–Bienaymé Reaction | Aldehyde/Ketone, Amidine, Isocyanide | Imidazo[1,2-a]pyridines | mdpi.com |

Computational and Mechanistic Investigations of N 3 Diazo 2 Oxopropyl Acetamide Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying the reaction pathways of diazo compounds, including N-(3-diazo-2-oxopropyl)acetamide. DFT calculations allow for the exploration of complex potential energy surfaces, identifying the most plausible routes from reactants to products.

In the absence of a metal catalyst, diazo carbonyl compounds can undergo transformations mediated by Lewis acids or Brønsted acids. Computational studies on analogous systems, such as β-hydroxy-α-diazo ketones and amides, reveal that these reactions proceed through vinyl cation intermediates. nih.gov DFT calculations have been crucial in understanding the divergent reactivity profiles of diazo ketones, esters, and amides. For instance, in transition-metal-free C-H insertion reactions, vinyl cations derived from diazo ketones are highly efficient, whereas those from diazo amides are less so, often being trapped before insertion can occur. nih.gov DFT calculations attribute this difference to two key factors:

Electrostatic Stabilization : The amide group provides a higher degree of electrostatic stabilization for the initially formed linear vinyl cation compared to a ketone or ester. This stabilization can slow down subsequent rearrangement steps necessary for the reaction to proceed. nih.gov

Conformational Predistortion : The ground-state geometries of ketone and amide systems are often more "pre-distorted" towards the geometry of the C-H insertion transition state, lowering the activation barrier for this step compared to esters. nih.gov

DFT calculations have also been employed to compare different potential reaction pathways, such as 1,2-addition versus 1,4-addition (conjugate addition) of metal enolates derived from α-diazo-β-keto carbonyl compounds to enones. A study on a related titanium (IV) enolate system provided quantitative predictions of the reaction's regioselectivity by comparing the free energies of the respective transition states. researchgate.net

| Parameter | Value (kcal/mol) | Favored Pathway |

|---|---|---|

| ΔG‡ (1,2-addition) - ΔG‡ (1,4-addition) | +2.4 | 1,4-Addition |

| ΔH‡ (1,2-addition) - ΔH‡ (1,4-addition) | +4.36 | 1,4-Addition |

This table illustrates how DFT calculations can quantify the preference for one reaction pathway over another. A positive value indicates that the 1,2-addition pathway has a higher energy barrier, making the 1,4-addition the more kinetically favorable route.

Elucidation of Transition States and Reactive Intermediates

The heart of mechanistic chemistry lies in understanding the structures and energies of transient species—reactive intermediates and the transition states that connect them. Since these species are often too short-lived to be observed directly by experimental means, computational elucidation is vital.

Reactive Intermediates: For N-(3-diazo-2-oxopropyl)acetamide, the key reactive intermediates following diazo activation are typically metal-carbenes or vinyl cations.

Rhodium-Carbene Complexes: In rhodium-catalyzed reactions, the loss of dinitrogen from the diazo compound generates a highly reactive rhodium-carbene species. nih.govrsc.org DFT calculations model the geometry of this intermediate, showing a rhodium-carbon double bond. The electronic nature of this carbene is critical; it is electrophilic and poised to react with nucleophiles like alkenes or C-H bonds. The substituents on the carbene (in this case, the acetyl and acetamido groups) and the ligands on the rhodium catalyst modulate its stability and reactivity. researchgate.net Computational studies have demonstrated that donor/acceptor-substituted carbenes, a class to which the carbene from N-(3-diazo-2-oxopropyl)acetamide would belong, are inherently more stable than simple acceptor-substituted carbenes. researchgate.net

Vinyl Cations: In transition-metal-free, acid-catalyzed reactions, the protonation of the diazo carbon followed by N₂ loss leads to a vinyl cation intermediate. DFT studies have optimized the geometries of these high-energy species, revealing, for example, a linear geometry for the initial cation which can then rearrange. nih.gov The interaction between the positively charged carbon and the adjacent amide carbonyl is a key structural feature that governs the subsequent reactivity. nih.gov

Transition States (TS): DFT is used to locate and characterize the transition state structures for each elementary step in a reaction mechanism, such as carbene formation, cyclopropanation, or C-H insertion. The calculated energy of the TS relative to the preceding intermediate gives the activation energy barrier for that step.

For example, in a rhodium-catalyzed C-H insertion, the TS involves the approach of the carbene carbon to a C-H bond of a substrate. DFT studies on related systems have described this as a three-centered, hydride-transfer-like transition state with a low activation energy. researchgate.net The analysis of TS geometries has been instrumental in developing rational models to predict the outcomes of such reactions. researchgate.net

| Species | Reaction Type | Key Computed Characteristic | Significance | Reference |

|---|---|---|---|---|

| Rhodium-Carbene | Rh-Catalyzed C-H Insertion | Electrophilic carbene carbon; specific Rh-C bond length and orientation of ligands. | The primary reactive species; its structure dictates selectivity. | nih.govresearchgate.net |

| Vinyl Cation | Acid-Catalyzed C-H Insertion | Strong electrostatic interaction between C+ and amide carbonyl oxygen. | Stabilizes the intermediate, slowing subsequent migration steps compared to ketones. | nih.gov |

| C-H Insertion TS | Rh-Catalyzed | Three-centered [C···H···C] geometry; low activation barrier. | Explains the high efficiency of intramolecular C-H insertion reactions. | researchgate.net |

| Cyclopropanation TS | Rh-Catalyzed | Asynchronous bond formation between carbene and alkene carbons. | The geometry of approach determines the stereochemical outcome. | nih.gov |

Prediction of Reactivity and Selectivity in Diazo Amide Transformations

A major goal of computational chemistry is to move from explanation to prediction. By comparing the activation barriers for different competing reaction pathways, DFT can predict the major product of a reaction (chemoselectivity), which atom or site will react (regioselectivity), and the 3D arrangement of the product (stereoselectivity).

For donor/acceptor-substituted diazo compounds like N-(3-diazo-2-oxopropyl)acetamide, rhodium-catalyzed reactions often exhibit high selectivity. Computational studies have shown that this enhanced selectivity, compared to simple diazo esters, stems from the higher stability of the corresponding donor/acceptor rhodium-carbene intermediate. researchgate.net This stability leads to higher activation barriers for subsequent transformations, making the carbene more discerning in its choice of reaction partner and pathway. researchgate.net

Ligand effects play a crucial role in tuning the reactivity and selectivity of the metal catalyst. Computational models can systematically vary the ligands on a rhodium catalyst and calculate the effect on the transition state energies for competing pathways. For instance, in a dirhodium paddlewheel catalyst, changing the carboxylate or amidate ligands alters the steric and electronic environment around the active site. A computational study on a heteroleptic dirhodium complex containing an acetamidate ligand—a close relative of the functional group in N-(3-diazo-2-oxopropyl)acetamide—found that this amidate ligand was crucial for stereocontrol, not just through steric hindrance but via an electronic effect that deactivates one rhodium center relative to the other. nih.gov This prediction allows for the rational design of catalysts to favor a specific outcome.

Stereochemical Analysis through Advanced Computational Methods

Predicting the stereochemical outcome of a reaction is one of the most challenging and valuable applications of computational chemistry. For reactions involving N-(3-diazo-2-oxopropyl)acetamide that create new chiral centers, DFT calculations can determine which diastereomer or enantiomer will be formed preferentially.

This is achieved by calculating the energies of the various diastereomeric transition states that lead to the different stereoisomeric products. According to transition state theory, the lowest-energy transition state will be the most populated, leading to the major product. The predicted stereoselectivity can be quantified from the energy difference (ΔΔG‡) between the competing transition states.

A compelling example is the diastereodivergent cyclopropanation using heteroleptic dirhodium catalysts. nih.gov Computational modeling of the four possible transition states for the reaction of a rhodium carbene with an alkene accurately predicted not only high enantioselectivity but also poor diastereoselectivity for the parent catalyst. nih.gov More importantly, the mechanistic insight gained from the calculations—specifically the role of an inter-ligand hydrogen bond in stabilizing certain transition states—led to the rational design of new catalysts. By modifying the ligands to selectively destabilize undesired transition states through steric clashes, catalysts were developed that could produce either the trans or cis cyclopropane (B1198618) product with high selectivity and optical purity. nih.gov

The analysis involves a meticulous examination of the 3D structures of the transition states to identify the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding, electrostatic interactions) that are responsible for the energy differences. This detailed understanding of the origins of stereocontrol is fundamental to the development of new, highly selective catalytic transformations.

Advanced Methodological Developments in Diazo Amide Chemistry

The field of diazo amide chemistry is continually evolving, driven by the need for safer, more efficient, and sustainable synthetic methods. Modern advancements are not only refining how these versatile compounds are synthesized but also deepening the fundamental understanding of their reactivity. This section explores key methodological developments, including the integration of green chemistry principles, the use of automation for handling these hazardous compounds, and the application of advanced spectroscopic techniques for mechanistic insights.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(3-diazo-2-oxopropyl)acetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling diazo-containing precursors with acetamide derivatives. For example, diazo groups can be introduced via reaction with diazomethane or diazo-transfer reagents under controlled conditions (e.g., low temperature to prevent decomposition). A representative approach includes refluxing chloroacetyl chloride with a diazo precursor in a solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), using a base such as triethylamine or Na₂CO₃ to neutralize HCl byproducts .

- Optimization : Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization (e.g., from pet-ether or ethyl acetate) or column chromatography with gradients like 0–8% MeOH in CH₂Cl₂ .

Q. Which analytical techniques are critical for characterizing N-(3-diazo-2-oxopropyl)acetamide?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for diazo (δ ~5–6 ppm) and carbonyl groups (δ ~165–175 ppm) .

- Mass Spectrometry (ESI/APCI+) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and functional groups .

- Infrared Spectroscopy (IR) : Bands for C=O (~1700 cm⁻¹) and N=N (~2100 cm⁻¹) provide additional confirmation .

Advanced Research Questions

Q. How can researchers address instability challenges of the diazo group during synthesis and storage?

- Mitigation Strategies :

- Synthesis : Conduct reactions under inert atmospheres (N₂/Ar) and at low temperatures (0–4°C) to suppress diazo decomposition .

- Storage : Store the compound in amber vials at –20°C, with desiccants to prevent moisture-induced degradation. Use stabilizers like hydroquinone for long-term storage .

- Validation : Monitor purity over time via HPLC with UV detection (λ = 254 nm) to track degradation products .

Q. What experimental designs are suitable for studying the biological interactions of N-(3-diazo-2-oxopropyl)acetamide?

- Approach :

- Target Identification : Use computational tools (e.g., molecular docking) to predict binding affinity with enzymes like cytochrome P450 or kinases .

- In Vitro Assays : Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics. For cytotoxicity, use MTT assays (as per ) with IC₅₀ calculations .

- Contradiction Management : If bioactivity data conflict with computational predictions, validate via X-ray crystallography or mutagenesis studies to resolve binding ambiguities .

Q. How can researchers differentiate N-(3-diazo-2-oxopropyl)acetamide from structurally similar acetamide derivatives in complex mixtures?

- Analytical Solutions :

- Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% formic acid) for baseline separation. Internal standards (e.g., deuterated analogs) improve quantification .

- Tandem Mass Spectrometry (MS/MS) : Unique fragmentation pathways (e.g., loss of N₂ from the diazo group) distinguish it from non-diazo analogs .

Methodological Notes

- Safety : Diazo compounds are explosive and irritant. Follow SDS guidelines (e.g., ) for PPE (gloves, goggles) and emergency protocols .

- Data Reproducibility : Document reaction parameters (temperature, solvent ratios) and analytical settings (NMR pulse sequences, MS ionization modes) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.